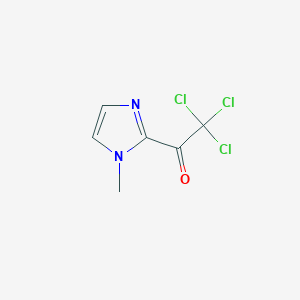

2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Übersicht

Beschreibung

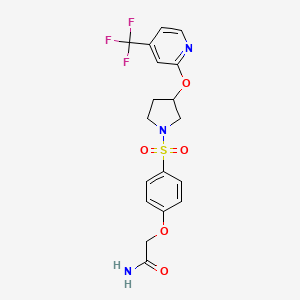

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a chemical compound with the molecular formula C6H5Cl3N2O and a molecular weight of 227.48 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, a trichloroacetyl group, and a methyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Physical And Chemical Properties Analysis

“this compound” is a solid with a predicted density of 1.56±0.1 g/cm3 . It has a melting point of 83-84 °C and a predicted boiling point of 272.3±50.0 °C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-heterocyclic carbenes, including derivatives similar to 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one, have demonstrated efficiency as versatile nucleophilic catalysts in transesterification and acylation reactions. These catalysts facilitate the transformation of esters into other esters or alcohols under mild conditions, showing potential for synthetic applications in producing esters efficiently and in an environmentally friendly manner (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).

Metal Ion Partitioning

Research has shown the utility of imidazolium-based compounds in the partitioning of metal ions from aqueous solutions. A study on mercury(ii) partitioning demonstrated that certain imidazolium ionic liquids can significantly enhance the distribution ratio of mercury ions, suggesting applications in environmental remediation and the recovery of valuable metals from waste streams (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).

DNA Binding and Nuclease Activity

Complexes formed with tridentate ligands based on the imidazole structure have been studied for their DNA binding properties and nuclease activity. These studies have found that such complexes show promise in interacting with DNA, which could have implications for the development of new pharmaceuticals or therapeutic agents targeting genetic materials (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis of Novel Compounds

Imidazol-based compounds have been utilized as intermediates in the synthesis of a variety of novel chemical entities, including derivatives with potential antibacterial, antifungal, and anticancer activities. These compounds have been evaluated for their biological activities, showcasing the versatility and potential of imidazol derivatives in medicinal chemistry and drug development (Sawant, Patil, & Baravkar, 2011).

Gas Solubility in Ionic Liquids

Imidazolium-based ionic liquids have been investigated for their ability to dissolve various gases, including carbon dioxide and ethylene. This research highlights the potential of such compounds in applications ranging from gas separation technologies to the capture and storage of greenhouse gases (Anthony, Anderson, Maginn, & Brennecke, 2005).

Safety and Hazards

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a hazardous compound. It is recommended to avoid skin contact and inhalation of its vapors. It should be stored sealed, away from fire sources, heat sources, and oxidizers. In case of accidental contact or ingestion, it is advised to rinse with clean water and seek medical treatment .

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGUAUPMUUXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)

![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)

![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)

![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)

![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)